molecular formula C18H22ClNO B1385538 4-Butoxy-N-(4-chlorophenethyl)aniline CAS No. 1040687-44-2

4-Butoxy-N-(4-chlorophenethyl)aniline

Cat. No.: B1385538
CAS No.: 1040687-44-2
M. Wt: 303.8 g/mol
InChI Key: ORMOCGYHMHATNP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Butoxy-N-(4-chlorophenethyl)aniline typically involves the reaction of 4-chlorophenethylamine with 4-butoxyaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Butoxy-N-(4-chlorophenethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Butoxy-N-(4-chlorophenethyl)aniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific context of its use in research .

Comparison with Similar Compounds

4-Butoxy-N-(4-chlorophenethyl)aniline can be compared with other similar compounds, such as:

  • 4-Butoxy-N-(4-methylphenethyl)aniline
  • 4-Butoxy-N-(4-fluorophenethyl)aniline
  • 4-Butoxy-N-(4-bromophenethyl)aniline

These compounds share a similar core structure but differ in the substituents attached to the phenethyl group. The unique properties of this compound, such as its specific reactivity and binding affinity, distinguish it from these related compounds .

Properties

IUPAC Name

4-butoxy-N-[2-(4-chlorophenyl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-2-3-14-21-18-10-8-17(9-11-18)20-13-12-15-4-6-16(19)7-5-15/h4-11,20H,2-3,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMOCGYHMHATNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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